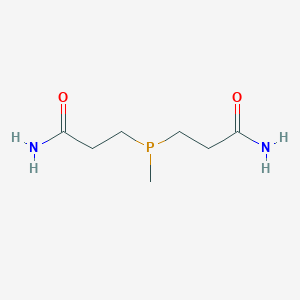
3,3'-(Methylphosphanediyl)dipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Methylphosphanediyl)dipropanamide is an organic compound that belongs to the class of primary carboxylic acid amides This compound is characterized by the presence of a methylphosphane group linked to two propanamide units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylphosphanediyl)dipropanamide typically involves the reaction of methylphosphane with propanamide under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where methylphosphane is reacted with propanamide in the presence of a catalyst such as aluminum chloride . The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Methylphosphanediyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Methylphosphanediyl)dipropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or other derivatives.
Substitution: The methylphosphane group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3,3’-(Methylphosphanediyl)dipropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3’-(Methylphosphanediyl)dipropanamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionamide: A primary carboxylic acid amide with similar structural features but different functional groups.
N-methyl-3,3-diphenylpropylamine: Another compound with a methyl group and similar synthetic routes.
Eigenschaften
CAS-Nummer |
61257-46-3 |
|---|---|
Molekularformel |
C7H15N2O2P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
3-[(3-amino-3-oxopropyl)-methylphosphanyl]propanamide |
InChI |
InChI=1S/C7H15N2O2P/c1-12(4-2-6(8)10)5-3-7(9)11/h2-5H2,1H3,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
UXUICXKBCRVTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


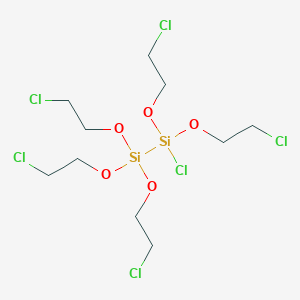
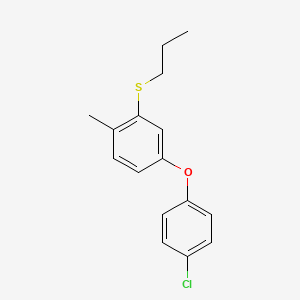
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
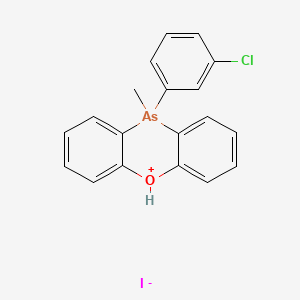

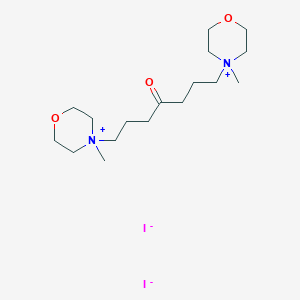
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
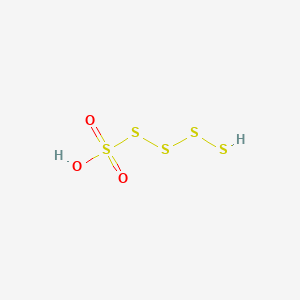
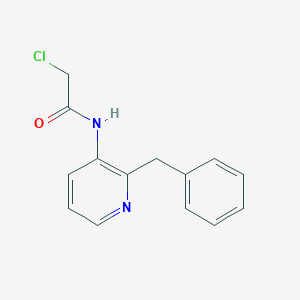

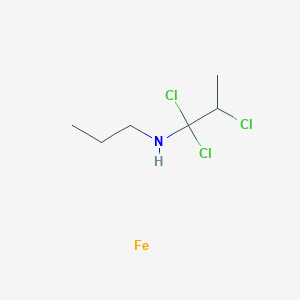
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
